1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one
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Overview
Description
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol . This compound belongs to the class of piperidinones, which are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom . Piperidinones are significant in medicinal chemistry due to their presence in various pharmaceuticals and their potential biological activities .
Preparation Methods
The synthesis of 1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone hydrochloride with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the piperidinone ring can interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one can be compared with other piperidinone derivatives, such as:
4-Piperidinone: A simpler structure without the benzenesulfonyl group, used as a building block in organic synthesis.
N-Benzyl-4-piperidinone: Contains a benzyl group instead of the benzenesulfonyl group, with different chemical properties and applications.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidinone derivatives .
Biological Activity
1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one is a piperidine derivative notable for its structural complexity, which includes a benzenesulfonyl group and a ketone functional group. This compound has garnered attention due to its diverse biological activities, particularly in modulating immune responses and potential therapeutic applications in various diseases.
Chemical Structure and Properties
The compound's structure allows it to engage in multiple chemical reactions, including nucleophilic additions and electrophilic substitutions. The presence of both nitrogen and carbonyl functionalities enhances its reactivity, making it suitable for various biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Modulation of Chemokine Receptors : It has been identified as a potential modulator of chemokine receptors, particularly CCR5, which plays a crucial role in immune responses and inflammation .
- Antibacterial Properties : Similar compounds have shown promise as antibacterial agents, indicating potential applications in treating infections .
- Neurological Effects : The compound may interact with neurotransmitter systems, suggesting applications in treating neurological disorders .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituent positions:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Phenylsulfonyl)piperidin-4-one | Sulfonamide group at position one | Potential anti-bacterial properties |
4-(Benzenesulfonyl)piperidine | Sulfonamide group at position four | Different position alters reactivity |
1-[2-(Methylsulfonyl)ethyl]piperidin-4-one | Methylsulfonyl instead of benzenesulfonyl | May exhibit different biological activities |
1-(Naphthalenesulfonyl)piperidin-4-one | Naphthalene sulfonamide | Increased lipophilicity; potential for CNS activity |
This table highlights how structural modifications can influence the biological activity of piperidine derivatives.
Case Studies
Several studies have evaluated the biological activity of piperidine derivatives similar to this compound:
- Antimicrobial Activity : A study demonstrated that piperidine derivatives exhibited significant antibacterial effects against various pathogens. The presence of the sulfonamide moiety was linked to enhanced antibacterial properties .
- Enzyme Inhibition : Research has shown that some piperidine derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Effects : Other studies have indicated that these compounds can reduce inflammation markers, which could be beneficial in managing inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest:
- Interaction with Receptors : The compound may bind to chemokine receptors, influencing cellular signaling pathways involved in immune responses.
- Enzyme Modulation : Its ability to inhibit key enzymes could contribute to its therapeutic effects in bacterial infections and neurodegenerative conditions.
Properties
CAS No. |
648895-52-7 |
---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C13H17NO3S/c15-12-6-8-14(9-7-12)10-11-18(16,17)13-4-2-1-3-5-13/h1-5H,6-11H2 |
InChI Key |
KJGDFUDBZYEFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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